molecular formula C8H11NO B1268403 (2-Amino-3-methylphenyl)methanol CAS No. 57772-50-6

(2-Amino-3-methylphenyl)methanol

Cat. No. B1268403
CAS RN: 57772-50-6
M. Wt: 137.18 g/mol
InChI Key: FWTCWZZOKOBJIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (2-Amino-3-methylphenyl)methanol and related compounds involves various chemical reactions, utilizing methanol as a key reagent or solvent. For instance, Sarki et al. (2021) employed methanol for N-methylation of amines and transfer hydrogenation of nitroarenes using RuCl3 as a catalyst, showcasing the versatility of methanol in facilitating various synthetic transformations (Sarki et al., 2021). Furthermore, the double reduction of cyclic sulfonamides for synthesizing related compounds highlights the synthetic pathways available for the production of complex structures starting from simple precursors (Evans, 2007).

Molecular Structure Analysis

The structural analysis of molecules similar to (2-Amino-3-methylphenyl)methanol involves various spectroscopic techniques. Ezeorah et al. (2018) synthesized and characterized a Schiff base via condensation, revealing insights into the molecular structure through crystallography and spectroscopy, demonstrating the importance of structural elucidation in understanding compound properties (Ezeorah et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving (2-Amino-3-methylphenyl)methanol and derivatives can vary widely. Li et al. (2012) described a method for direct N-monomethylation of aromatic primary amines using methanol, highlighting the compound's reactivity and potential in synthesizing N-methylated products (Li et al., 2012).

Physical Properties Analysis

The physical properties of (2-Amino-3-methylphenyl)methanol derivatives are crucial for their application. The crystal structure analysis of related compounds provides insights into their solid-state properties and interactions, as demonstrated by Davies et al. (2007), who explored the crystal structure of a methyl- and benzylidene-protected precursor (Davies et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability of (2-Amino-3-methylphenyl)methanol derivatives, are key to their utility in synthesis and applications. Jing et al. (2018) developed an efficient synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones via photoinduced intramolecular rearrangement, showcasing the innovative approaches to manipulating the chemical properties of these compounds for desired outcomes (Jing et al., 2018).

Scientific Research Applications

  • Chemical Synthesis

    • (2-Amino-3-methylphenyl)methanol is a chemical compound with the formula C8H11NO . It’s used in chemical synthesis .
    • The compound is available for purchase from chemical suppliers, indicating its use in laboratory settings .
    • Unfortunately, the specific methods of application or experimental procedures are not provided in the sources .
    • The outcomes of its use in chemical synthesis would depend on the specific reactions it’s used in, which are not detailed in the available sources .
  • Catalysis

    • There’s a mention of the methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes . While it doesn’t specifically mention (2-Amino-3-methylphenyl)methanol, it’s possible that similar compounds could be used in such reactions.
    • The specific methods of application or experimental procedures are not provided in the source .
    • The outcomes of its use in this context would depend on the specific reactions it’s used in, which are not detailed in the available source .
  • Molecular Simulations

    • The Ambeed page also mentions that programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations . This suggests that (2-Amino-3-methylphenyl)methanol could be used in molecular simulations .
    • The specific methods of application or experimental procedures are not provided in the sources .
    • The outcomes of its use in this context would depend on the specific reactions it’s used in, which are not detailed in the available source .
  • Molecular Simulations

    • The Ambeed page also mentions that programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations . This suggests that (2-Amino-3-methylphenyl)methanol could be used in molecular simulations .
    • The specific methods of application or experimental procedures are not provided in the sources .
    • The outcomes of its use in this context would depend on the specific reactions it’s used in, which are not detailed in the available source .

Safety And Hazards

The safety data for “(2-Amino-3-methylphenyl)methanol” indicates that it may cause skin and eye irritation, and may be harmful if inhaled . The compound has a signal word of “Warning” and carries the hazard statements H315, H319, and H335 .

properties

IUPAC Name

(2-amino-3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTCWZZOKOBJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341941
Record name 2-Amino-3-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-3-methylphenyl)methanol

CAS RN

57772-50-6
Record name 2-Amino-3-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Y Liu, C Wang, Y Tong, Y Ling, C Zhou… - Advanced Synthesis & …, 2021 - Wiley Online Library
… 2-amino-3-methylphenyl methanol 1 b reacted with three different α, β-unsaturated ketones to afford desired compounds in high yields (3 ba, 3 bb, 3 bg), indicating that the cascade …
Number of citations: 7 onlinelibrary.wiley.com
S Das, D Maiti, S De Sarkar - The Journal of Organic Chemistry, 2018 - ACS Publications
This study reports a nickel-catalyzed sustainable synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols by a sequential dehydrogenation and condensation process that …
Number of citations: 110 pubs.acs.org
TA Popp, E Uhl, DN Ong, S Dittrich, F Bracher - Tetrahedron, 2016 - Elsevier
A novel approach to 2,3,4,5-tetrahydro-1H-1,4-benzodiazepines starting from N-Boc-protected 2-aminobenzyl alcohols and N-nosyl-protected 2-aminoacetaldehyde dimethyl acetal is …
Number of citations: 8 www.sciencedirect.com
M Chwastek, M Pieczykolan… - The Journal of Organic …, 2016 - ACS Publications
The combination of Ichikawa’s rearrangement and a ring-closing metathesis reaction of allyl carbamates is presented as a method for the preparation of 5-amino-substituted 2,5-dihydro-…
Number of citations: 26 pubs.acs.org
MY Stevens, K Wieckowski, P Wu, RT Sawant… - Organic & …, 2015 - pubs.rsc.org
A microwave-assisted, multicomponent protocol for the synthesis of substituted 3,4-dihydroquinazolinones via a novel cascade imine/cyclization/aza-Henry reaction sequence is …
Number of citations: 21 pubs.rsc.org
J Nisler, Z Pěkná, R Končitíková… - Journal of …, 2022 - academic.oup.com
Inhibitors of cytokinin oxidase/dehydrogenase (CKX) reduce the degradation of cytokinins in plants, and this effect can be exploited in agriculture and in plant tissue culture. In this study, …
Number of citations: 3 academic.oup.com
AH Aebly - 2015 - search.proquest.com
Palladium catalysis has been utilized extensively in organic chemistry for the synthesis of complex molecules. Despite its abundant use and many successful applications, there remain …
Number of citations: 2 search.proquest.com
P Roussel, M Bradley, P Kane, C Bailey, R Arnold… - Tetrahedron, 1999 - Elsevier
Following a high throughput screen (HTS) for the inhibition of the tissue factor/factor VIIa complex and the identification of a number of original hits a lead optimisation programme was …
Number of citations: 42 www.sciencedirect.com

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